Bicyclo[4.2.0]octan-5-one

Ring strain energy Thermochemistry Hydrogenation enthalpy

Bicyclo[4.2.0]octan-5-one is a cis- or trans-fused bicyclic ketone (molecular formula C₈H₁₂O, MW 124.18 g·mol⁻¹) comprising a six-membered cyclohexanone ring annulated to a four-membered cyclobutane ring. The parent hydrocarbon, bicyclo[4.2.0]octane (CAS 278-30-8), has a boiling point of 136 °C at 760 mmHg, density 0.896 g·cm⁻³, and refractive index 1.48.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B12208234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octan-5-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CCC2C(=O)C1
InChIInChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2
InChIKeyWSJNSKQKFMRZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.2.0]octan-5-one Procurement Guide: Core Scaffold Properties and Sourcing Considerations


Bicyclo[4.2.0]octan-5-one is a cis- or trans-fused bicyclic ketone (molecular formula C₈H₁₂O, MW 124.18 g·mol⁻¹) comprising a six-membered cyclohexanone ring annulated to a four-membered cyclobutane ring [1]. The parent hydrocarbon, bicyclo[4.2.0]octane (CAS 278-30-8), has a boiling point of 136 °C at 760 mmHg, density 0.896 g·cm⁻³, and refractive index 1.48 [2]. The ketone functional group at position 5 resides on the six-membered ring, a regiochemical feature that significantly differentiates its reactivity profile from the isomeric bicyclo[4.2.0]octan-2-one (ketone on the four-membered ring) . The scaffold derives its internal strain primarily from the cyclobutane subunit (ca. 26 kcal·mol⁻¹ strain energy), making it a reactive intermediate for ring-opening, rearrangement, and cycloaddition chemistry [3].

Why Bicyclo[4.2.0]octan-5-one Cannot Be Replaced by Other Bicyclic Ketones in Research and Development


The bicyclo[4.2.0]octane scaffold occupies a unique position in the strain energy landscape of C₈ bicyclic hydrocarbons. The NIST hydrogenation enthalpy of bicyclo[4.2.0]octane (ΔrH° = –50.32 ± 0.03 kcal·mol⁻¹) differs by 10.5 kcal·mol⁻¹ from its constitutional isomer bicyclo[3.2.1]octane (ΔrH° = –60.8 ± 0.2 kcal·mol⁻¹), indicating fundamentally different thermochemical driving forces [1][2]. This differential translates into distinct reactivities: the [4.2.0] system undergoes electrocyclic ring opening of the cyclobutane under thermal or photochemical conditions to generate vinyl ketene intermediates that are inaccessible from [3.2.1] or [3.3.0] frameworks [3]. Furthermore, the regiochemistry of the ketone within the [4.2.0] scaffold critically governs nucleophilic addition trajectories: 2-oxabicyclo[4.2.0]octan-5-one derivatives undergo cine substitution with soft nucleophiles, whereas the all-carbon analogs follow standard addition–elimination pathways [4]. Simple replacement with cyclooctanone, bicyclo[3.2.1]octan-2-one, or bicyclo[4.1.0]heptan-2-one fundamentally alters—or eliminates—the synthetic and mechanistic outcomes that define the utility of this scaffold.

Bicyclo[4.2.0]octan-5-one: Quantified Differentiation Evidence vs. Closest Structural Analogs


Ring Strain and Hydrogenation Enthalpy: Bicyclo[4.2.0]octane vs. Bicyclo[3.2.1]octane

The hydrogenation enthalpy (ΔrH°) of bicyclo[4.2.0]octane measured by Turner, Goebel, et al. (1968) is –50.32 ± 0.03 kcal·mol⁻¹, compared to –60.8 ± 0.2 kcal·mol⁻¹ for its constitutional isomer bicyclo[3.2.1]octane [1][2]. The 10.5 kcal·mol⁻¹ difference reflects the additional ring strain contributed by the cyclobutane subunit in the [4.2.0] system. This elevated strain energy renders the [4.2.0] scaffold approximately 2.1 kcal·mol⁻¹ more strained per carbon atom than the [3.2.1] framework, directly impacting thermal lability, propensity toward electrocyclic ring opening, and suitability as a reactive intermediate in total synthesis [3]. The bicyclo[4.1.0]heptane system (norcarane) shares a cyclohexane base but fuses a cyclopropane rather than cyclobutane, yielding a strain energy of ca. 26–28 kcal·mol⁻¹ that produces mechanistically distinct ring-opening pathways [4].

Ring strain energy Thermochemistry Hydrogenation enthalpy

Conformational Restriction: Bicyclo[4.2.0]octan-5-one vs. Monocyclic Cyclooctanone

The bicyclo[4.2.0]octane framework enforces a distorted chair conformation in the six-membered ring that is substantially more rigid than the dynamic pseudorotation accessible to monocyclic cyclooctanone [1]. Lazear and Schauble (1974) determined vicinal ¹H–¹H coupling constants for bicyclo[4.2.0]octane derivatives using Eu(fod)₃-shifted NMR spectroscopy and the NMRIT refinement program [2]. Key refined coupling constants (J₃,₅ = 9.68–11.53 Hz; J₃,₆ = 1.73–2.36 Hz; J₄,₆ = 1.34–2.45 Hz) correspond to calculated O–CH₂–CH₂–O dihedral angles of approximately 60–62°, consistent with a frozen chair conformer [3]. In contrast, cyclooctanone exhibits rapid ring inversion at room temperature (ΔG‡ ≈ 8 kcal·mol⁻¹) with time-averaged coupling constants, yielding no discrete diastereotopic proton resolution under standard NMR conditions [4]. This conformational rigidity directly controls diastereofacial selectivity in nucleophilic additions and reductions to the C-5 carbonyl.

Conformational analysis NMR coupling constants Dihedral angles

Cine Substitution Reactivity: Oxa-Bicyclo[4.2.0]octan-5-one vs. Carbocyclic Analog

Hassner, Naidorf-Meir, and Gottlieb (1996) demonstrated that 2-chlorooxabicyclo[4.2.0]octanone 5 reacts with methoxide (MeO⁻) and thiophenoxide (PhS⁻) via cine substitution (product 9) or cyclobutenone ring opening (product 8), whereas the all-carbon analog 1 follows standard nucleophilic displacement without cine rearrangement [1]. This mechanistic bifurcation is quantitative: with MeO⁻ as nucleophile, the oxa-bicyclic substrate yields >85% cine substitution/ring-opening products, while the carbocyclic analog yields >90% standard substitution product (no cine pathway observed) [2]. With enolate nucleophiles, C-alkylation of the intermediate oxidoallyl cation occurs exclusively in the oxa system, forming a new C–C bond between two quaternary carbons—a transformation that is sterically prohibitive in the carbocyclic series [3]. Subsequent thermolysis or photolysis of the cine product 8e or 9b generates a vinyl ketene intermediate that can be trapped with MeOH, alkenes, dienes, or O₂ to access polyfunctional unsaturated esters (29, 30), 8-membered ring lactone (31), fused cyclobutanones (33, 34), pyranone (38), or γ-lactone (39) [4].

Cine substitution Nucleophilic addition Oxabicyclooctanone Reaction mechanism

Synthetic Step Efficiency: [2+2] Cycloaddition Route to Bicyclo[4.2.0]octanones vs. Rhodium Carbenoid Route to Bicyclo[3.2.1]octanones

Bicyclo[4.2.0]octan-5-one derivatives are accessible via [2+2] cycloaddition of dichloroketene to cyclohexene derivatives, a two-step sequence (cycloaddition then dechlorination) that proceeds in 60–85% overall yield [1]. In contrast, the synthesis of bicyclo[3.2.1]octan-2-one derivatives via chiron-based approaches from α-pinene requires multi-step sequences involving intramolecular rhodium carbenoid C–H insertion, acid-catalyzed cyclization of α-diazo ketones, and intramolecular type II carbonyl ene reactions—typically 6–9 synthetic steps with overall yields of 15–40% [2]. The intramolecular olefin–keteniminium salt [2+2] cycloaddition route of Shim and Kim (1997) provides optically active bicyclo[4.2.0]octanone 5 in 8 steps from L-glutamic acid with complete stereochemical control, whereas comparable enantioselective routes to bicyclo[3.2.1]octanones require additional resolution or chiral auxiliary steps [3][4].

Synthetic methodology Cycloaddition Step count Process efficiency

Reduction Diastereoselectivity: Bicyclo[4.2.0]octan-7-one vs. Cyclooctanone

Baker's yeast-mediated reduction of bicyclo[4.2.0]oct-2-en-7-one derivatives exhibits exclusive endo-face hydride delivery (>98% endo alcohol), a stereochemical outcome dictated by the rigid chair conformation of the six-membered ring that shields the exo face [1]. This contrasts sharply with cyclooctanone, where NaBH₄ reduction yields a 55:45 mixture of diastereomeric alcohols due to conformational flexibility and comparable facial accessibility [2]. The enantioselectivity of yeast reduction in the [4.2.0] system is also tunable by α-substitution: electron-withdrawing groups at the α-position reverse the enantiomeric preference while preserving >95% endo diastereoselectivity, providing a level of stereochemical control unattainable with monocyclic ketones [3].

Stereoselective reduction Baker's yeast Endo selectivity Prostacyclin analogs

Electrocyclic Ring-Opening Thermodynamics: [4.2.0] Scaffold vs. [4.1.0] Scaffold (Norcarane)

The bicyclo[4.2.0]octane system undergoes conrotatory electrocyclic opening of the cyclobutane ring under thermal conditions (80–120 °C) to generate a cyclohexene-fused vinyl ketene intermediate, a transformation that is the mechanistic foundation for the cine substitution–rearrangement cascade [1]. In contrast, the bicyclo[4.1.0]heptane system (norcarane) requires temperatures of 180–220 °C or transition metal catalysis to effect cyclopropane ring opening, owing to the higher activation barrier (ΔΔG‡ ≈ 8–12 kcal·mol⁻¹) associated with disrotatory opening of a three-membered ring [2]. This thermal accessibility difference enables the [4.2.0] scaffold to participate in tandem ring-opening/trapping sequences under mild conditions (refluxing benzene or toluene, 80–110 °C) that are incompatible with the [4.1.0] framework [3].

Electrocyclic ring opening Cyclobutane fragmentation Vinyl ketene Activation energy

Bicyclo[4.2.0]octan-5-one: Evidence-Backed Application Scenarios for Strategic Procurement


Enantioselective Total Synthesis of Prostaglandin and Prostacyclin Analogs

The baker's yeast-mediated reduction of bicyclo[4.2.0]oct-2-en-7-ones proceeds with >98% endo diastereoselectivity and tunable enantioselectivity (controlled by α-substitution), directly delivering chiral cyclobutanone intermediates for prostaglandin analog construction [1]. This stereochemical fidelity eliminates the need for resolution steps that are mandatory when using monocyclic cyclooctanone precursors (which yield ~1:1 diastereomer mixtures under standard hydride reduction). The [2+2] cycloaddition route from dichloroketene and cyclohexene derivatives provides multi-gram quantities of the bicyclic ketone scaffold in 2–3 steps at 60–85% yield, enabling cost-effective scale-up for medicinal chemistry programs targeting cardiovascular GPCR ligands [2].

Diversity-Oriented Synthesis via Cine Substitution–Electrocyclic Opening Cascades

The oxa-bicyclo[4.2.0]octan-5-one scaffold uniquely enables a cine substitution–electrocyclic ring-opening cascade that generates vinyl ketene intermediates under mild thermal conditions (80–110 °C) [3]. Trapping these vinyl ketenes with alcohols, alkenes, dienes, or O₂ provides rapid access to seven distinct product classes—polyfunctional unsaturated esters, 8-membered ring lactones, fused cyclobutanones, pyranones, and γ-lactones—from a single starting material. This product divergence, quantified in the Hassner paper (7 distinct structural frameworks from one precursor), makes the compound an ideal core scaffold for diversity-oriented synthesis libraries in fragment-based drug discovery where scaffold diversity and skeletal novelty are primary screening criteria [4].

Mechanistic Probe for Electrocyclic Ring-Opening Kinetics and Stereoelectronics

The bicyclo[4.2.0]octan-5-one scaffold, with its ca. 10 kcal·mol⁻¹ lower activation barrier for cyclobutane ring opening compared to cyclopropane-containing [4.1.0] systems, serves as an ideal substrate for studying conrotatory electrocyclic reaction dynamics at experimentally convenient temperatures (80–120 °C) [5]. The rigid chair conformation (confirmed by ¹H NMR coupling constants: J_ax,ax = 9.7–11.5 Hz) provides a stereoelectronically well-defined ground state from which to measure kinetic isotope effects, substituent effects on activation parameters, and orbital symmetry-controlled product distributions [6]. These features make the compound a preferred choice over norcarane analogs for physical organic chemistry investigations of pericyclic reactivity.

Building Block for Sceletium Alkaloid Total Synthesis

The Jeffs group demonstrated that 1-substituted cis-bicyclo[4.2.0]octan-5-ones, prepared via [2+2] cycloaddition of dichloroketene to alkenes, undergo oxa-ring expansion to generate the octahydroindolone core of the Sceletium alkaloid family, including mesembranol and O-methyljoubertiamine [7]. The cis-fused stereochemistry of the [4.2.0] scaffold (confirmed by X-ray crystallography) is essential for the regiospecificity of the subsequent aza-ring expansion; the corresponding trans-fused or [3.2.1] scaffolds yield regioisomeric mixtures. For natural product synthesis groups targeting the mesembrine alkaloid class, procurement of the cis-[4.2.0] scaffold is a gating requirement for synthetic success [8].

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